Product packaging for 3-Benzyl-6-chloro-2-pyrone(Cat. No.:CAS No. 85533-80-8)

3-Benzyl-6-chloro-2-pyrone

Cat. No.: B1209848
CAS No.: 85533-80-8
M. Wt: 220.65 g/mol
InChI Key: XHTCTUGLQUCSFJ-UHFFFAOYSA-N
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Description

Significance of Pyrone Scaffolds in Chemical and Biological Research

Pyrone scaffolds, a class of heterocyclic organic compounds, are of substantial interest in both chemical and biological research. iosrjournals.org Their six-membered ring containing an oxygen atom and a carbonyl group provides a unique structural motif that is present in numerous natural products and pharmaceuticals. researchgate.netresearchgate.net This structural framework is not only a versatile building block in organic synthesis but also a key pharmacophore in many biologically active molecules. mdpi.comnih.govresearchgate.net

In the realm of medicinal chemistry, pyrone derivatives have garnered significant attention due to their wide spectrum of biological activities. iosrjournals.org Researchers have identified pyrones with promising antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. iosrjournals.org The linear naphtho-γ-pyrone (LNGP) moiety, for example, is a naturally occurring scaffold associated with broad biological activities, including antimicrobial, antiviral, and insecticidal effects. anu.edu.aushu.ac.ukingentaconnect.com The inherent biocompatibility and favorable toxicity profiles of many pyrone derivatives, often owing to their natural origins, make them attractive candidates for drug development. researchgate.net Their ability to be synthetically modified allows for the exploration of structure-activity relationships, paving the way for the creation of novel therapeutic agents. iosrjournals.orgresearchgate.net

Beyond their medicinal applications, pyrones serve as valuable reagents in organic synthesis. mdpi.com Their unique chemical reactivity, including participation in cycloaddition reactions, enables the construction of more complex molecular architectures. wikipedia.orgchemeurope.com The development of efficient synthetic routes to pyrone scaffolds has further expanded their utility, allowing chemists to design and create a diverse array of compounds for various scientific investigations. iosrjournals.org

Structural Features and Chemical Classification of 2-Pyrones (α-Pyrones)

Pyrones are heterocyclic compounds characterized by an unsaturated six-membered ring containing one oxygen atom and a carbonyl functional group. wikipedia.org They exist as two main isomers: 2-pyrone (α-pyrone or pyran-2-one) and 4-pyrone (γ-pyrone). wikipedia.org

The focus of this article, the 2-pyrone scaffold, is structurally classified as a lactone, which is a cyclic ester. researchgate.netwikipedia.org Its structure consists of a 2H-pyran-2-one ring system. wikipedia.orgchemeurope.com The key features of the 2-pyrone ring are the endocyclic oxygen atom adjacent to the carbonyl group (at position 1 and 2, respectively) and the conjugated double bonds within the ring. researchgate.net This arrangement of a conjugated diene and a lactone within the same ring system imparts unique electrophilic properties and chemical reactivity, making 2-pyrones versatile intermediates in organic synthesis. researchgate.netmdpi.com They can participate in various chemical transformations, including Diels-Alder reactions, which are useful for constructing complex carbocyclic and heterocyclic systems. wikipedia.orgchemeurope.com

The parent 2-pyrone has the chemical formula C₅H₄O₂. wikipedia.org The diversity of the 2-pyrone family arises from the various substituents that can be attached to the carbon atoms of the ring, leading to a vast array of natural and synthetic derivatives with a wide range of properties and biological activities. mdpi.com

FeatureDescription
Class Heterocyclic Compound
Isomer 2-Pyrone (α-Pyrone)
Functional Group Lactone (Cyclic Ester)
Ring System 2H-Pyran-2-one
Molecular Formula (Parent) C₅H₄O₂
Key Structural Elements Six-membered unsaturated ring, one endocyclic oxygen atom, one exocyclic carbonyl group, conjugated diene system.

Historical Context of Pyrone Research: From Natural Product Isolation to Synthetic Versatility

The study of pyrones began with their isolation from a wide variety of natural sources, including plants, fungi, bacteria, and other microorganisms. iosrjournals.orgdntb.gov.uaencyclopedia.pub These naturally occurring pyrones, often secondary metabolites, demonstrated a remarkable diversity of chemical structures and biological functions. encyclopedia.pub For instance, 4-hydroxy-2-pyrones like triacetic acid lactone were first isolated from Penicillium stipitatum in 1967, which was crucial for understanding polyketide biosynthesis pathways. mdpi.comencyclopedia.pub Similarly, marine organisms, particularly fungi and actinomycetes, have been a rich source of pyrone-containing natural products exhibiting activities ranging from antibiotic to cytotoxic. researchgate.netdntb.gov.ua

Early research focused on the isolation and structural elucidation of these natural compounds. The recognition of their significant biological activities spurred further investigation into their potential applications. researchgate.netingentaconnect.com This initial phase of natural product chemistry laid the foundation for the field of pyrone research.

As the field matured, the focus expanded from mere isolation to the development of synthetic methods to access these complex molecules. iosrjournals.org The synthetic versatility of the pyrone scaffold became apparent as chemists developed innovative strategies to construct the pyrone ring and its derivatives. iosrjournals.org This shift was driven by the need to produce larger quantities of rare natural products for biological testing and to create novel analogues with improved or different properties. The development of transition metal-catalyzed reactions and other modern synthetic methodologies has greatly advanced the ability to synthesize structurally complex and biologically relevant pyrone derivatives efficiently. iosrjournals.orgmdpi.com This evolution has transformed pyrones from being just subjects of natural product isolation to versatile building blocks in contemporary organic and medicinal chemistry. iosrjournals.org

Specific Academic Interest in 3-Benzyl-6-chloro-2-pyrone and its Unique Structural Elements

This compound is a synthetic organic compound that has attracted specific academic interest due to its distinct chemical structure and resulting biological activity. ontosight.aiontosight.ai Its molecular framework is built upon the 2-pyrone core, but with two key substituents that confer its unique properties: a benzyl (B1604629) group at the 3-position and a chlorine atom at the 6-position. ontosight.aiontosight.ai

The presence of the chloro substituent at the 6-position is significant as it can influence the compound's reactivity and its interactions with biological molecules. ontosight.ai The benzyl group at the 3-position adds a significant hydrophobic and aromatic component to the molecule. This combination of a reactive pyrone ring with specific substituents has made this compound a subject of investigation in medicinal chemistry. ontosight.aiontosight.ai

Research has explored its potential as an antimicrobial, antifungal, and anticancer agent. ontosight.aiontosight.ai More specific academic interest lies in its function as an enzyme inhibitor. Studies have demonstrated that this compound acts as an inhibitor of the enzyme chymotrypsin (B1334515). nih.gov Furthermore, it has been identified as an inhibitor of carboxylester lipase (B570770) (CEL), an enzyme implicated in the non-oxidative metabolism of ethanol (B145695) that can lead to pancreatic injury. bmj.comliverpool.ac.uk This inhibitory activity has made it a valuable tool in studying the pathology of conditions like acute alcoholic pancreatitis, with research showing it can ameliorate ethanol-induced pancreatic damage in experimental models. bmj.comliverpool.ac.uk The synthesis of this compound typically involves the reaction of 2-pyrone precursors with appropriate benzylating and chlorinating agents. ontosight.ai

PropertyDescription
Compound Name This compound
Synonym 3-BCP
Molecular Formula C₁₂H₉ClO₂ nih.gov
Core Structure 2-Pyrone (α-Pyrone)
Key Substituents - Benzyl group at C3- Chlorine atom at C6
Primary Research Interest - Enzyme Inhibition (Chymotrypsin, Carboxylester Lipase) nih.govbmj.comliverpool.ac.uk- Potential antimicrobial, antifungal, and anticancer properties ontosight.aiontosight.ai
Synthesis Typically from 2-pyrone derivatives via benzylation and chlorination. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9ClO2 B1209848 3-Benzyl-6-chloro-2-pyrone CAS No. 85533-80-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85533-80-8

Molecular Formula

C12H9ClO2

Molecular Weight

220.65 g/mol

IUPAC Name

3-benzyl-6-chloropyran-2-one

InChI

InChI=1S/C12H9ClO2/c13-11-7-6-10(12(14)15-11)8-9-4-2-1-3-5-9/h1-7H,8H2

InChI Key

XHTCTUGLQUCSFJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=CC=C(OC2=O)Cl

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(OC2=O)Cl

Other CAS No.

85533-80-8

Synonyms

3-BCP
3-benzyl-6-chloro-2-pyrone

Origin of Product

United States

Molecular Interactions and Mechanistic Investigations

Investigation of Enzyme Inactivation Mechanisms by 3-Benzyl-6-chloro-2-pyrone

The inactivation of enzymes, particularly serine hydrolases like chymotrypsin (B1334515), by this compound involves a complex series of molecular events that go beyond simple competitive inhibition. The compound acts as a suicide inhibitor, undergoing enzymatic transformation to a reactive species that covalently modifies the enzyme's active site, leading to its inactivation.

The inactivation of chymotrypsin by this compound proceeds through a mechanism that involves the opening of the pyrone ring. acs.org Unlike some inhibitors where the ring remains intact, studies show that the ultraviolet-visible spectrum of the inactivated enzyme lacks the characteristic band that would indicate an intact pyrone ring. acs.org

Detailed analysis, including 13C NMR studies, has revealed that the inactivation process leads to the formation of a covalent adduct between the inhibitor and the enzyme. nih.gov Specifically, the pyrone ring is opened, and the C-2 carbon of the pyrone becomes esterified to the active-site serine-195 of chymotrypsin. nih.govnih.gov Simultaneously, the C-6 carbon of the original pyrone is converted into a carboxylate group. nih.gov X-ray diffraction analysis of the inactivated enzyme complex confirms that the gamma-oxygen of serine-195 is covalently attached to the inhibitor. nih.gov This esterification is a key step in the formation of a stable acyl-enzyme complex. nih.gov

The benzyl (B1604629) group of the inhibitor plays a crucial role in its specificity, as it is held within the hydrophobic specificity pocket of the enzyme. nih.gov The newly formed carboxylate group on the inhibitor forms a salt bridge with the active-site histidine-57. nih.gov It is proposed that this salt bridge formation is critical for the stability of the inactivated complex, as it prevents the access of water molecules that would be necessary for the hydrolysis and reactivation of the acyl-enzyme. nih.gov

During the interaction of this compound with chymotrypsin, the compound is not only an inactivator but also a substrate for the enzyme. acs.org The enzymatic hydrolysis of the chloropyrone leads to the formation of specific products. acs.org The primary product released upon the slow reactivation of the inactivated enzyme is (E)-4-benzyl-2-pentenedioic acid. acs.orgnih.gov A minor product, 2-benzyl-2-pentenedioic anhydride, has also been identified. acs.org

The formation of these products indicates that the pyrone ring is opened during the enzymatic process. acs.org The structure of the released diacid product, (E)-4-benzyl-2-pentenedioic acid, suggests that a double bond migration occurs during the reactivation phase, as the position of the double bond in this product is different from that in the initial inactivator-enzyme complex. nih.gov

When the reactivation of the enzyme is carried out in water enriched with the oxygen-18 isotope ([18O]H2O), a single oxygen-18 atom is incorporated into the released (E)-4-benzyl-2-pentenedioic acid. nih.gov This finding provides strong evidence that the inactivator is bound to the enzyme through a single ester linkage. nih.gov

To elucidate the rate-determining step in the reactivation of the chymotrypsin enzyme after inactivation by this compound, kinetic isotope effect studies have been employed. nih.govnih.govnih.gov When a version of the chloropyrone is used that is deuterated at the C-5 position, a deuterium (B1214612) isotope effect on the rate of reactivation is observed. nih.gov

This observation is significant because it demonstrates that the removal of a proton from the C-5 position is a required step for the enzyme's reactivation. nih.gov The presence of a deuterium isotope effect indicates that the breaking of the carbon-deuterium bond at C-5 is part of the rate-determining step of the reactivation process. nih.gov

This compound serves as a classic example of a suicide inhibitor, also known as a mechanism-based inactivator, for serine hydrolases like chymotrypsin. nih.gov This mode of inhibition is distinct from that of simple competitive or non-competitive inhibitors. A suicide inhibitor is a type of pseudosubstrate that the target enzyme processes as it would its natural substrate. nih.gov However, during this catalytic processing, the inhibitor is converted into a highly reactive species that then covalently binds to the enzyme's active site, leading to its irreversible inactivation. nih.gov

In the case of this compound and chymotrypsin, the enzyme initially recognizes the compound and begins its catalytic cycle. acs.org This involves the enzymatic hydrolysis of the haloenol lactone structure of the pyrone. acs.org This process generates an electrophilic intermediate, which could be an acid chloride or a ketene. acs.org This reactive intermediate then attacks a nucleophile within the enzyme's active site, which has been identified as the serine-195 residue, resulting in the formation of a stable, covalent adduct. nih.govnih.gov

The compound also acts as a substrate, with inactivation occurring once in every 14 to 40 turnovers of the substrate to product. acs.org The inactivated enzyme does regain catalytic activity, but very slowly, with a reported half-life of approximately 23 hours. acs.orgnih.gov This slow reactivation further characterizes the compound as a potent, albeit not permanently irreversible, inhibitor.

Mechanistic Pathways of Synthetic Reactions

The synthesis of 2-pyrone derivatives, including structures related to this compound, often employs transition metal-mediated reactions. These catalytic processes offer efficient and selective routes to this class of heterocyclic compounds.

Transition metals play a pivotal role in the synthesis of a wide variety of heterocyclic compounds, including 2-pyrones. nih.gov Palladium-catalyzed cross-coupling reactions are particularly prevalent in the synthesis and functionalization of the 2-pyrone core. nih.govresearchgate.net

One common mechanistic pathway involves the Stille-carbonylative cross-coupling reaction. nih.gov In this type of catalytic cycle, the initial step is the oxidative addition of a suitable pyrone precursor, such as a halopyrone, to a palladium(0) catalyst, forming a palladium(II) complex. nih.gov This is followed by the insertion of carbon monoxide (CO) into the palladium-carbon bond. nih.gov The subsequent step is transmetalation with an organostannane reagent, which introduces the desired substituent. nih.gov The final step is reductive elimination, which forms the C-C bond and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

Another important palladium-catalyzed reaction is the Sonogashira coupling, which is used to introduce alkynyl groups onto the pyrone ring. nih.govresearchgate.net The catalytic cycle for the Sonogashira reaction typically involves a palladium(0) catalyst and a copper(I) co-catalyst. The cycle begins with the oxidative addition of the halopyrone to the palladium(0) species. Simultaneously, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide. Transmetalation then occurs, where the alkynyl group is transferred from the copper to the palladium complex. The final step is reductive elimination, which yields the alkynylated pyrone and regenerates the palladium(0) catalyst. nih.gov

The Suzuki-Miyaura coupling is another powerful tool for the synthesis of substituted pyrones. nih.gov The catalytic cycle for this reaction generally starts with the oxidative addition of a halopyrone to a palladium(0) catalyst. In a separate part of the cycle, an organoboron compound is activated by a base. The activated organoboron compound then undergoes transmetalation with the palladium(II) complex. The cycle is completed by reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst. mdpi.com

Analysis of Reaction Intermediates and Cascade Sequences

The synthesis of the 2-pyrone core, a central feature of this compound, involves a variety of mechanistic pathways characterized by distinct reaction intermediates and cascade sequences. One common strategy involves the coupling and subsequent cyclization of precursor molecules. For instance, a two-step approach utilizes a Sonogashira coupling to create (Z)-2-alken-4-ynoates, which then undergo electrophilic cyclization to form the 2-pyrone ring. nih.gov The proposed mechanism for a related synthesis of difluorinated 2-pyrones suggests that an initial reaction between an iodoacid and an alkyne in the presence of a palladium catalyst produces an enynoic acid intermediate. nih.gov This intermediate then undergoes a palladium(II)-catalyzed cyclization, followed by reductive elimination to yield the final 2-pyrone product. nih.gov

Another sophisticated method involves a palladium-catalyzed carbonylative cross-coupling of 4-chloro-2,3-disubstituted-2-cyclobutenones with organotin reagents. nih.gov The proposed mechanism for this reaction proceeds through several key intermediates. Initially, oxidative addition of the cyclobutenone to the palladium catalyst forms a palladium complex. This is followed by carbon monoxide insertion and then transmetallation with the organotin reagent, leading to a transient 4-acyl-2-cyclobutenone intermediate which then rapidly isomerizes to the stable 2-pyrone ring system. nih.gov

Cascade reactions, where multiple bonds are formed in a single operation, are also employed. Ruthenium-catalyzed carbonylative [3+2+1] cycloadditions can generate 2-pyrones from components like methyl vinyl ketone and silylacetylene. nih.gov The mechanism is thought to involve the formation of a ruthenium enolate, followed by carboruthenation to generate a vinyl ruthenium complex. Subsequent CO insertion, cyclization, and β-hydride elimination yield the pyrone. nih.gov Biosynthetic pathways also utilize cascade sequences; for example, the α-pyrone ring can be formed through the interconnection of two independent polyketide chains via Claisen-like condensation reactions catalyzed by ketosynthases. beilstein-journals.org

The specific precursor, 6-chloro-2(2H)-pyranone, can be synthesized from commercially available trans-glutaconic acid. researchgate.net This synthon readily reacts with various 1-alkynes in a palladium/copper-catalyzed reaction, which leads to the formation of 6-(1-alkynyl)-2(2H)-pyranones, highlighting a key synthetic route and its intermediates. researchgate.net

Table 1: Key Reaction Intermediates in 2-Pyrone Synthesis

Synthesis Method Key Intermediates Reference
Sonogashira Coupling & Cyclization (Z)-2-alken-4-ynoates, Enynoic acid nih.gov
Palladium-Catalyzed Carbonylative Cross-Coupling Palladium complex (A), Acyl-palladium complex (C), 4-Acyl-2-cyclobutenone (E) nih.gov
Ruthenium-Catalyzed Cycloaddition Ruthenium enolate, Vinyl ruthenium complex, Acyl ruthenium complex nih.gov

Structure-Mechanism Relationships in Biochemical Contexts

Correlation of Structural Features with Molecular Interactions

The biological activity of compounds containing a 2-pyrone ring, such as this compound, is intrinsically linked to their structural features, which dictate their interactions with molecular targets. Structure-activity relationship (SAR) studies on related pyrone-containing molecules reveal that the nature and position of substituents on the pyrone core are critical for both potency and selectivity.

For a series of 3,4,6-triphenylpyran-2-ones designed as cyclooxygenase-2 (COX-2) inhibitors, the placement of a pharmacophoric methanesulfonyl (MeSO₂) group was a key determinant of activity. nih.gov When this group was at the para-position of the C-3 phenyl ring, the compound exhibited significantly higher potency and selectivity for COX-2 compared to when it was on the C-4 phenyl ring. nih.gov This highlights the importance of the substitution pattern on the pyrone scaffold for precise interaction within the enzyme's binding site. nih.gov Furthermore, modifications to the C-6 phenyl ring demonstrated that electronic properties of the substituent could control the orientation of the entire molecule within the COX-2 secondary pocket, thereby governing inhibitory power and selectivity. nih.gov

The pyrone moiety itself is a structural feature found in numerous biologically active natural products, including those with antimicrobial and antitumor properties. beilstein-journals.orgacs.org The six-membered unsaturated ester ring of the α-pyrone is a versatile building block that can be decorated with various functional groups. beilstein-journals.org In the case of this compound, the benzyl group at the C-3 position and the chloro group at the C-6 position are defining structural features. The benzyl group provides a significant hydrophobic region that can engage in van der Waals or π-π stacking interactions within a protein's binding pocket. The electron-withdrawing chlorine atom at C-6 can influence the electronic properties of the pyrone ring and may participate in halogen bonding or other specific interactions with a biological target.

Analysis of Binding Affinities to Specific Biological Targets (e.g., human tyrosyl-DNA phosphodiesterase, α-glucosidase)

The 2-pyrone scaffold is a constituent of molecules that have been investigated as inhibitors of various enzymes, including human tyrosyl-DNA phosphodiesterase 1 (TDP1) and α-glucosidase. The binding affinity to these targets is a direct consequence of the compound's structural and chemical properties.

Human Tyrosyl-DNA Phosphodiesterase 1 (TDP1)

TDP1 is a DNA repair enzyme that removes lesions from the 3'-end of DNA and is a target for enhancing the efficacy of certain anticancer drugs. nih.govnih.gov While direct binding data for this compound is not available, studies on other pyrone-containing natural products provide insight into potential interactions. For example, pyranodipyran derivatives isolated from Aspergillus sp. have shown inhibitory activity against TDP1. mdpi.com Molecular docking studies of one such inhibitor, (+)-6, suggest that its tricyclic core binds to the DNA binding groove near the catalytic residue His263, potentially through a π-π stacking interaction. mdpi.com Furthermore, specific hydrogen bonds between hydroxyl groups on the inhibitor and amino acid residues such as Asn516 and Ser518, as well as an interaction between a pyran oxygen atom and Ser400, were predicted to stabilize the enzyme-inhibitor complex. mdpi.com These findings suggest that the benzyl group of this compound could engage in similar hydrophobic or π-stacking interactions, while the pyrone oxygen and chloro-substituent could form hydrogen or halogen bonds, respectively, within the TDP1 active site.

α-Glucosidase

α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. Various heterocyclic compounds have been evaluated as α-glucosidase inhibitors. Although specific binding data for this compound is not documented, studies of other inhibitors reveal key interaction patterns. For instance, novel benzo nih.govbeilstein-journals.orgimidazo[1,2-a]pyrimidines have demonstrated potent α-glucosidase inhibition. nih.gov Molecular docking of these compounds into the active site of human intestinal α-glucosidase showed that a benzimidazole (B57391) moiety formed hydrogen bonds with Asp1157 and that phenyl rings were involved in π-anion interactions with residues like Asp1279, Asp1420, and Asp1526. nih.gov Similarly, rhodanine-based derivatives showed competitive inhibition of yeast α-glucosidase, with molecular docking suggesting that the position of substituents plays a key role in binding to the active site. researchgate.net

Based on these analogous structures, the benzylphenyl group of this compound could potentially form hydrophobic and π-system interactions within the α-glucosidase active site, while the pyrone ring's carbonyl oxygen could act as a hydrogen bond acceptor.

Table 2: Potential Molecular Interactions with Biological Targets

Target Enzyme Potential Interacting Moieties of this compound Type of Interaction Key Amino Acid Residues (from analogous inhibitors) Reference
Human TDP1 Benzyl group π-π stacking, Hydrophobic His263 mdpi.com
Pyrone Oxygen Hydrogen bond Ser400, Asn516, Ser518 mdpi.com
Chloro group Halogen bond Not specified
α-Glucosidase Benzyl group π-anion, Hydrophobic Asp1157, Asp1279, Asp1420, Asp1526 nih.gov

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering unparalleled detail about the chemical environment of individual protons and carbon atoms.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show signals corresponding to the vinylic protons of the pyrone ring, the methylene (B1212753) protons of the benzyl (B1604629) group, and the aromatic protons of the phenyl ring.

Benzyl Group: The two methylene protons (CH₂) would likely appear as a singlet in the range of 3.5-4.0 ppm. The five protons of the phenyl ring would typically resonate in the aromatic region, approximately between 7.2 and 7.4 ppm, exhibiting complex multiplet patterns due to spin-spin coupling.

Pyrone Ring: The two vinylic protons on the heterocyclic ring are expected to appear as distinct doublets in the downfield region (around 6.0-7.5 ppm) due to the electron-withdrawing effect of the adjacent oxygen and chlorine atoms.

¹³C NMR Spectroscopy: The carbon-13 spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbon: The lactone carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of 160-165 ppm.

Aromatic and Vinylic Carbons: The carbons of the phenyl ring and the double-bonded carbons of the pyrone ring would resonate in the 115-155 ppm region.

Methylene Carbon: The benzylic CH₂ carbon would likely appear further upfield, estimated to be in the 35-40 ppm range.

A summary of the predicted NMR assignments is presented below.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrone C=O-~160-165
Pyrone C-Cl-~145-150
Pyrone C-H~6.3-6.5 (d)~110-115
Pyrone C-H~7.2-7.4 (d)~140-145
Pyrone C-CH₂-~120-125
Benzyl CH₂~3.7-3.9 (s)~35-40
Benzyl C (ipso)-~135-140
Benzyl C (ortho, meta, para)~7.2-7.4 (m)~127-130

Predicted data based on typical chemical shifts for similar structural motifs.

Studies focused on the synthesis and biological activity of 3-Benzyl-6-chloro-2-pyrone, such as its use as an inhibitor for enzymes like chymotrypsin (B1334515), have relied on such NMR characterization to confirm the identity of the compound.

Advanced NMR techniques are employed to investigate the interaction of this compound with biological macromolecules, providing insights into binding mechanisms. Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) is a powerful method for detecting weak, non-covalent interactions between small molecules (ligands) and large protein receptors.

The principle of WaterLOGSY relies on the transfer of magnetization from bulk water molecules to the ligand via the protein. If a ligand binds to the protein, it receives magnetization from water molecules in the protein's hydration shell, resulting in NMR signals with an opposite sign compared to non-binding molecules.

Research has utilized WaterLOGSY to study the interaction between this compound and proteins like bovine pancreatic trypsin. Such experiments are crucial for understanding how the compound orients itself within the active site of an enzyme, providing valuable data for drug design and mechanistic enzymology.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound displays several key absorption bands that confirm its structural features. Experimental data has identified characteristic peaks corresponding to the various bonds within the molecule. whiterose.ac.uk

A prominent and very intense absorption band is observed around 1698 cm⁻¹, which is characteristic of the C=O stretching vibration of the α,β-unsaturated lactone (pyrone) ring. whiterose.ac.uk The C=C double bonds within the pyrone and the aromatic benzyl ring give rise to stretching vibrations in the 1550-1602 cm⁻¹ region. whiterose.ac.uk C-H stretching vibrations from the aromatic ring and the methylene group are observed in the 2918-3027 cm⁻¹ range. whiterose.ac.uk The presence of the C-Cl bond is also expected to produce a characteristic stretching frequency in the fingerprint region, typically below 800 cm⁻¹.

Vibrational Mode Observed FT-IR Frequency (cm⁻¹)
Aromatic/Methylene C-H Stretch3027, 2934, 2918
Lactone C=O Stretch1698
Aromatic/Pyrone C=C Stretch1602, 1583, 1550, 1494
C-H Bend / Other1454, 1438, 1420, 1327, 1272, 1246, 1193

Data sourced from Naidoo (2018). whiterose.ac.uk

For a comprehensive structural analysis, experimental vibrational spectra are often compared with theoretical spectra generated through computational methods, such as Density Functional Theory (DFT). This correlation allows for a more precise assignment of complex vibrational modes and provides a deeper understanding of the molecule's electronic structure. While this is a standard practice in chemical characterization, specific studies detailing such a theoretical correlation for this compound have not been identified in the surveyed literature.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and providing clues about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI) has been used to precisely determine the molecular mass of this compound. The experimental mass of its sodium adduct ([M+Na]⁺) was found to be 243.0179 m/z, which is in close agreement with the theoretical value of 243.0189 m/z for the formula C₁₂H₉ClNaO₂. whiterose.ac.uk This result unequivocally confirms the molecular formula of the compound.

While detailed fragmentation studies are not available in the reviewed literature, a plausible fragmentation pattern under Electron Ionization (EI-MS) can be predicted. The molecular ion peak (M⁺˙) would be expected at m/z 220 (for ³⁵Cl) and 222 (for ³⁷Cl) in an approximate 3:1 isotopic ratio. A primary fragmentation pathway would likely involve the loss of a chlorine radical (·Cl) or carbon monoxide (CO). Another significant fragmentation would be the cleavage of the benzyl group, leading to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91, which is a characteristic fragment for benzyl-containing compounds.

X-ray Diffraction for Solid-State Structure Determination

A comprehensive search of available scientific literature and crystallographic databases did not yield specific X-ray diffraction data for the solid-state structure of this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not publicly available at this time.

While X-ray diffraction data exists for structurally related compounds, such as other pyrone derivatives and molecules containing benzyl or chloro moieties, extrapolation of this data to predict the precise crystal structure of this compound would be speculative and scientifically unsound. The determination of a compound's crystal structure is an empirical process that requires the growth of a suitable single crystal and subsequent analysis using single-crystal X-ray diffraction techniques.

Without experimental data, it is not possible to provide the requested data tables or a detailed analysis of the molecular geometry, intermolecular interactions, and packing arrangement in the solid state for this compound. Further research, including the successful crystallization and X-ray analysis of this specific compound, is required to elucidate its three-dimensional structure.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to predict the molecular properties and reactivity of organic compounds like 3-Benzyl-6-chloro-2-pyrone.

Electronic Structure and Molecular Geometry Optimization

Theoretical calculations, particularly using DFT with basis sets such as B3LYP/6-311++G**, are instrumental in determining the optimized molecular geometry of this compound. nih.gov These calculations provide precise information on bond lengths, bond angles, and dihedral angles in the gas phase. The optimized structure reveals a puckered conformation for the piperidine-4-one ring in similar chlorinated heterocyclic compounds, often with equatorial orientations for substituents, which can be extrapolated to understand the pyrone ring's geometry. researchgate.net The electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), can also be determined. For related chloro-substituted heterocyclic compounds, the HOMO is often localized on the quinoline moiety, indicating the region of highest electron density and susceptibility to electrophilic attack. ijcce.ac.ir This information is crucial for understanding the molecule's reactivity and stability.

ParameterDescription
Methodology Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems.
Basis Sets Common basis sets used for these calculations include 6-31G(d,p), 6-311++G(d,p), and cc-pVTZ, which provide a set of functions to build the molecular orbitals.
Geometry Optimization This process finds the minimum energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles.
Electronic Properties Calculations yield information on the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT calculations are widely used for the accurate prediction of spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C) with a high degree of accuracy when compared to experimental data. nih.govd-nb.infonih.govresearchgate.net For related compounds, theoretical chemical shifts are often calculated in solvents like chloroform or DMSO to mimic experimental conditions. d-nb.info Similarly, vibrational frequencies (IR and Raman) can be computed, and a comparison with experimental spectra, often aided by Potential Energy Distribution (PED) analysis, allows for the assignment of vibrational modes. researchgate.net For halogen-substituted carboxamides, DFT computations have been successfully used to execute spectral characterization. chemrxiv.org

Spectroscopic ParameterComputational MethodTypical Basis Set/Functional
NMR Chemical Shifts Gauge-Including Atomic Orbital (GIAO) with DFTB3LYP/6-31G(d) nih.govnih.gov
Vibrational Frequencies DFT CalculationsB3LYP/6-311G(d,p) researchgate.net

Energy Profiles of Reaction Pathways and Transition State Analysis

Computational methods, particularly QM/MM (Quantum Mechanics/Molecular Mechanics), are pivotal in elucidating the reaction mechanisms of enzyme inhibitors like this compound. These studies can map out the entire free energy profile of the acylation process, identifying the rate-determining steps. nih.gov For serine proteases, the formation of a tetrahedral intermediate is often the rate-determining step. nih.gov Transition state analysis helps to understand the structure and energy of the transition states involved in the reaction. In the inactivation of chymotrypsin (B1334515), it is understood that the pyrone ring of this compound is opened. nih.gov Theoretical studies can model the nucleophilic attack of the active site serine on the pyrone ring, leading to the formation of a covalent adduct. The protein environment plays a crucial role in stabilizing the transition state and the tetrahedral intermediate, thereby lowering the activation energy. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential tools for studying the dynamic behavior of this compound and its interactions with biological macromolecules.

Ligand-Protein Docking for Predicting Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies can be performed with target enzymes like chymotrypsin to elucidate the binding mode. nih.govresearchgate.netmdpi.com X-ray diffraction studies of the chymotrypsin-inactivator complex have shown that the benzyl (B1604629) group of the inactivator occupies the hydrophobic specificity pocket of the enzyme. nih.gov Docking simulations can reproduce this binding mode and identify key interactions, such as the formation of a salt bridge between the free carboxylate of the opened pyrone ring and the active-site histidine. nih.gov These studies are crucial for understanding the molecular basis of inhibition and for the rational design of more potent inhibitors.

Enzyme TargetKey InteractionsComputational Method
ChymotrypsinThe benzyl group binds in the hydrophobic pocket. A salt bridge forms between the carboxylate and His57. nih.govMolecular Docking
Carboxylester Lipase (B570770)Covalent modification of the active site serine.Molecular Docking and Dynamics

In Silico Screening for Predicted Biological Activity

A comprehensive search of available scientific literature and computational chemistry databases yielded no specific in silico screening studies focused on predicting the biological activity of this compound. While computational methods such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling are commonly employed to predict the biological targets and therapeutic potential of novel compounds, there is no published research applying these techniques directly to this compound.

General studies on other 2-pyrone derivatives have shown a wide range of predicted biological activities, including but not limited to antimicrobial, antiviral, and anticancer effects. researchgate.netnih.govnih.gov For instance, molecular docking studies on different sets of α-pyrone derivatives have explored their potential as inhibitors for targets like the CRM1 protein, which is implicated in leukemia. semanticscholar.org Another computational study investigated novel 2-pyrone derivatives as potential inhibitors of Tyrosine-protein kinase JAK2. tandfonline.comnih.gov

However, these findings are specific to the studied analogues and cannot be directly extrapolated to predict the biological activity profile of this compound without a dedicated computational analysis of its unique structure. Such an analysis would involve screening the compound against various protein target libraries to identify potential binding affinities and predict its pharmacological effects. At present, such data is not available in the public domain.

Therefore, the creation of detailed research findings and data tables for the in silico predicted biological activity of this compound is not possible.

Research Applications and Future Directions in Chemical and Biological Sciences

3-Benzyl-6-chloro-2-pyrone as a Versatile Synthetic Building Block and Intermediate

As a substituted 2-pyrone, this compound holds potential as a versatile intermediate in organic synthesis. The reactivity of the 2-pyrone ring, characterized by its susceptibility to regioselective ring-opening and participation in annulation reactions, allows for its transformation into more complex molecular architectures. thetechnoant.infomdpi.com

The 2-pyrone core is a valuable precursor for the construction of diverse and complex heterocyclic systems. mdpi.com As polyelectrophilic substrates, pyrones can react with various nucleophiles, leading to ring-opening transformations that yield other important heterocyclic structures, such as azaheterocycles. thetechnoant.info This reactivity has been harnessed to develop novel strategies for synthesizing a range of scaffolds.

A notable application of pyrone chemistry is in "pyrone remodeling" strategies, which utilize the 1,2-ring opening of the pyrone to generate a reactive dienolate intermediate. mdpi.com This intermediate can then undergo subsequent annulation reactions to build diverse N-fused bicycles. mdpi.com This approach has proven effective in creating varied heterocyclic cores, demonstrating the broad utility of pyrones as foundational building blocks. mdpi.com

PrecursorResulting Heterocyclic SystemSynthetic StrategyReference
2-Pyrone DerivativesPyrido[1,2-a]indolesPyrone Remodeling / Annulation mdpi.com
2-Pyrone DerivativesCarbazole CoresPyrone Remodeling / Annulation mdpi.com
2-Aryl-6-polyfluoroalkyl-4-pyronesPyrazolesRing-opening with N-nucleophiles thetechnoant.info
2-Aryl-6-polyfluoroalkyl-4-pyronesPyridonesRing-opening with N-nucleophiles thetechnoant.info
2-Aryl-6-polyfluoroalkyl-4-pyronesTriazolesRing-opening with N-nucleophiles thetechnoant.info
4-Hydroxycoumarin (a Benzopyrone)Pyrrole-fused BenzopyranesFusion of pyrrole ring with pyrone moiety scholaris.ca

The structural features of the 2-pyrone ring make it a useful component in the total synthesis of natural products and their analogues. whiterose.ac.uk Its relative stability allows it to be carried through multiple synthetic steps, acting as a masked or protected form of a more reactive functional group. science.gov At a late stage in the synthesis, the pyrone ring can be unraveled to reveal the desired functionality, a strategy that has been effectively employed in the synthesis of complex macrocyclic natural products. science.gov

The versatility of pyrone-based synthetic strategies has been showcased in the formal synthesis of congeners of fascaplysin, a marine alkaloid known for its potent biological activities. mdpi.com Furthermore, synthetic strategies developed for pyrone-containing natural products like abyssomicin C have been employed to create a series of designed analogues for biological evaluation. whiterose.ac.uk

Natural Product ClassSynthetic Application of Pyrone MoietyExampleReference
Marine AlkaloidsUsed in a concise formal synthesis of natural product congeners via a pyrone remodeling strategy.Fascaplysin Congeners mdpi.com
PolyketidesUsed to synthesize designed analogues for structure-activity relationship studies.Abyssomicin C Analogues whiterose.ac.uk
MacrodiolidesThe pyrone ring serves as a robust internal protection for a Z,E-dienoate pharmacophore, which is revealed late in the synthesis.Macrocyclic Natural Product Synthesis science.gov

Exploration of Biological Activities in In Vitro Models and Molecular Mechanisms

The pyrone ring is a common feature in many natural products derived from sources like plants, fungi, and microorganisms, which are recognized for their diverse pharmacological properties. science.gov This has spurred interest in pyrone derivatives as potential lead compounds for drug discovery, with research exploring their antimicrobial and anticancer activities, among others. science.gov

While specific antimicrobial data for this compound is not detailed in the available literature, the broader class of pyrone-containing compounds has demonstrated significant antimicrobial properties. science.govresearchgate.net For instance, certain pyrone analogues have been specifically designed and synthesized to act as inhibitors of biofilm formation, a key virulence factor in pathogenic microbes.

In one study, novel α-pyrone derivatives were systematically investigated for their ability to inhibit biofilm formation in the azole-resistant fungus Candida albicans. Several of these compounds significantly inhibited biofilm formation and reduced hyphal development in a dose-dependent manner without affecting the growth of planktonic (free-living) cells, suggesting a specific antibiofilm mechanism. researchgate.net

Compound ClassTarget OrganismObserved EffectKey FindingReference
Novel α-pyrone derivatives (6f, 6j, 6n)Candida albicans (fluconazole-resistant)Inhibition of biofilm formationAt 20 µg/mL, compounds inhibited biofilm formation by >72%. researchgate.net
Novel α-pyrone derivatives (6f, 6j, 6n)Candida albicans (fluconazole-resistant)Inhibition of hyphal formationCompounds reduced cell aggregation and hyphal development. researchgate.net
Platensimycin analoguesBacterial StrainsAntibacterial activityAnalogues synthesized based on a pyrone-containing natural product showed potency. whiterose.ac.uk
Abyssomicin C analoguesStaphylococcus aureus (MRSA)Antibacterial activityAnalogues showed potency against methicillin-resistant S. aureus. whiterose.ac.uk

Similar to antimicrobial activity, the general class of pyrones and benzopyranes (coumarins) has shown promise in antifungal and anticancer research. science.govscience.gov Synthetic derivatives of these scaffolds are frequently evaluated for their cytotoxic effects against various cancer cell lines.

For example, a series of new benzopyrone derivatives were synthesized and evaluated by the National Cancer Institute (NCI) against their panel of 60 human cancer cell lines. science.gov Certain Schiff's like compounds derived from a 3-benzyl-benzopyrone core were found to have good growth inhibition percentages against numerous cell lines, particularly those in the leukemia, non-small cell lung, CNS, and breast cancer subpanels. science.gov Fungal metabolites containing the dihydropyranopyran-4,5-dione core have also been assessed for anticancer activity against lines such as HeLa, MCF-7, and A549. science.gov

Compound ClassCancer Cell LinesObserved EffectReference
Benzopyrone derivatives (Schiff's like compounds 4a, b, c)NCI-60 Panel (including Leukemia, Non-Small Cell Lung, CNS, Breast)Good growth inhibition % science.gov
Fungal Metabolites (Helicascolide F, Talaromydine)HeLa, MCF-7, A549Moderate inhibition (IC50 values from 14.1 to 38.6 µM) science.gov
Cu(II) complex with 5-Chloro-2-N-(2-quinolylmethylene)aminophenolA549 (Lung Cancer)Significant cytotoxicity, greater than cisplatin (IC50 = 3.93 µM).

Specific research has identified this compound as a potent enzyme inactivator. Its mechanism of action has been studied in detail, particularly against serine proteases and lipases.

Chymotrypsin (B1334515) Inhibition: this compound has been demonstrated to be an effective inactivator of the digestive enzyme chymotrypsin. X-ray diffraction and NMR studies have provided a clear picture of the inactivation mechanism. The process involves the formation of a stable covalent adduct between the inhibitor and the enzyme.

The key events in this mechanism are:

Covalent Adduct Formation: The pyrone ring is opened, and the γ-oxygen of the active-site serine-195 residue attacks C-1 of the resulting (Z)-2-benzylpentenedioic acid.

Specificity Pocket Binding: The benzyl (B1604629) group of the inhibitor is positioned within the enzyme's hydrophobic specificity pocket, which accounts for the molecule's targeted action.

Salt Bridge Formation: The newly freed carboxylate group on the inhibitor forms a salt bridge with the active-site histidine-57 residue.

Stabilization: This salt bridge is proposed to prevent water molecules from accessing the acyl-enzyme intermediate, thereby inhibiting hydrolysis and deacylation. This leads to a very slow recovery of enzyme activity, with a deacylation half-life of 23 hours.

Carboxylester Lipase (B570770) (CEL) Inhibition: In a different context, this compound has been used as a research tool to investigate the pathology of alcoholic pancreatitis. It acts as an inhibitor of carboxylester lipase (CEL), an enzyme also known as fatty acid ethyl ester (FAEE) synthase. mdpi.comscience.gov FAEEs are non-oxidative metabolites of ethanol (B145695) that are implicated in pancreatic cell injury. mdpi.comscience.gov In both in vitro and in vivo models of alcohol-induced pancreatitis, the application of this compound was shown to prevent the formation of FAEEs and ameliorate pancreatic damage and inflammation. science.gov

Enzyme TargetRole of this compoundKey Mechanistic InsightReference
ChymotrypsinInactivatorForms a stable acyl-enzyme intermediate with Ser-195; a salt bridge with His-57 prevents deacylation.
Carboxylester Lipase (CEL) / FAEE SynthaseInhibitorBlocks the synthesis of fatty acid ethyl esters (FAEEs), ameliorating alcohol-induced pancreatic damage. mdpi.comscience.gov

Development of Chemical Probes and Imaging Agents

The 2-pyrone scaffold is increasingly being explored for the creation of chemical probes and imaging agents designed to interrogate complex biological processes. These tools are crucial for visualizing and understanding the dynamics of cellular interactions, tracking metabolic pathways, and identifying the targets of bioactive molecules.

The synthesis of isotopically labeled compounds is a powerful strategy for tracing the fate of molecules in biological systems and for enhancing their detection in analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Research into 2-pyrones has extended to the development of ¹³C-labeled derivatives for potential use as "hyperpolarizable" imaging agents. whiterose.ac.ukwhiterose.ac.uk

A key synthetic strategy involves the use of ¹³C-labeled precursors, such as [1,3-¹³C₂]-diethyl malonate, to construct the pyrone ring. whiterose.ac.uk For compounds sharing the 6-chloro-2-pyrone core, a crucial step is the Sonogashira cross-coupling reaction. This palladium/copper-catalyzed reaction can couple a labeled 3-alkyl-6-chloro-2-pyrone with an alkyne, such as phenylacetylene (B144264), to generate the target molecule. whiterose.ac.uk A similar approach could foreseeably be adapted for the synthesis of isotopically labeled this compound.

These labeled pyrones are designed to act as imaging agents in cell-based assays, helping to characterize their interactions with cellular receptors. whiterose.ac.ukwhiterose.ac.uk For instance, studies on compounds like 5-benzyl-6-styryl-2-pyrone have been conducted to evaluate their binding affinity with proteins such as human tyrosyl-DNA phosphodiesterase. whiterose.ac.uk The incorporation of stable isotopes like ¹³C allows for techniques such as hyperpolarization, which can dramatically increase the NMR signal, enabling the tracking of these molecules in real-time within cells and providing detailed information about their biological targets and mechanisms of action. whiterose.ac.ukwhiterose.ac.uk

Table 1: Synthetic Steps for Labeled Imaging Agents

Step Description Precursors/Reagents Key Intermediate
1 Ring Formation [¹³C-1,3]-diethyl malonate, haloalkane Labeled 2-pyrone core
2 Functionalization Phenyl acetylene (B1199291) 3-alkyl-6-chloro-2-pyrone-¹³C₂

Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. wikipedia.org These reactions are invaluable for labeling and visualizing biomolecules in their natural environment. nih.gov The 2-pyrone scaffold has been identified as a promising platform for bioorthogonal applications, particularly in inverse-electron-demand Diels-Alder (IEDDA) reactions. researchgate.netnih.gov

The IEDDA reaction is a powerful bioorthogonal tool that typically involves the cycloaddition of an electron-rich dienophile with an electron-poor diene. However, 2-pyrones can act as dienes and react with highly strained, reactive dienophiles like cyclooctynes. researchgate.net The reactivity of the pyrone in these reactions is significantly influenced by its substituents. Electron-withdrawing groups on the pyrone ring are expected to enhance the rate of IEDDA reactions. nih.govresearchgate.net

In the case of this compound, the chlorine atom at the C6 position acts as an electron-withdrawing group, which could make the pyrone core sufficiently reactive for bioorthogonal cycloaddition with a strained alkyne like endo-bicyclo[6.1.0]nonyne (BCN). nih.gov This reaction would form a stable cycloadduct, effectively linking the pyrone to any biomolecule or surface functionalized with the strained alkyne. Researchers have constructed libraries of substituted pyrones to systematically study the relationship between their structure, reactivity, and bioorthogonality. nih.govresearchgate.net These studies confirm that pyrones are suitable for IEDDA reactions under physiological conditions and can be used to construct fluorogenic probes for protein labeling. researchgate.net The mutual orthogonality of pyrone IEDDA reactions with other common bioorthogonal reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC), has also been explored, opening the door to multiplexed labeling experiments. researchgate.net

Potential in Agrochemical Research and Material Science as a Compound Class

The 2-pyrone structural motif is found in numerous natural products that exhibit a wide array of biological activities, making this compound class a rich source of inspiration for applied sciences. d-nb.info

In agrochemical research, pyrone derivatives have demonstrated significant potential as both herbicides and fungicides. researchgate.netmdpi.com Natural α-pyrones isolated from fungi, such as Alternaria brassicicola, have shown potent herbicidal activity against various weed species. researchgate.netnih.gov In some cases, their efficacy in inhibiting seed germination was found to be comparable to the commercial herbicide glyphosate. researchgate.netnih.gov Other pyrone-containing natural products, like diplopyrone, are known phytotoxins. nih.gov Furthermore, compounds like 6-pentyl-α-pyrone (6-PP), produced by Trichoderma species, exhibit strong antifungal properties against major plant pathogens like Magnaporthiopsis maydis, the causal agent of late wilt disease in maize. mdpi.commdpi.com This antifungal action makes pyrones attractive candidates for the development of new biopesticides. nih.gov The diverse bioactivities suggest that synthetic derivatives like this compound could be valuable scaffolds for developing new, effective agrochemicals.

In material science, 2-pyrones are considered valuable bio-based building blocks for the synthesis of polymers and other functional materials. uni-regensburg.de The diene system within the pyrone ring can participate in Diels-Alder reactions to create bicyclic lactones, which can then be converted into a variety of aromatic chemicals through subsequent reactions. researchgate.net Additionally, microbial production of compounds like 2-pyrone-4,6-dicarboxylic acid (PDC) highlights the potential of using pyrones as monomers for manufacturing polymer-based fibers and materials, offering a sustainable alternative to fossil fuel-based feedstocks. rsc.org The reactivity of the pyrone ring and its substituents allows for its incorporation into polymer backbones or as pendant groups, potentially imparting unique thermal or chemical properties to the resulting materials. uni-regensburg.demdpi.com

Emerging Research Avenues and Unexplored Reactivity of this compound

While much is known about the general reactivity of 2-pyrones, the specific chemistry of this compound presents several avenues for future exploration. The compound's structure features distinct reactive sites that can be exploited for novel chemical transformations and the development of new molecular entities.

The chlorine atom at the C6 position is a particularly attractive handle for synthetic modification. It can serve as a leaving group in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira reactions. nih.govmdpi.com This would allow for the introduction of a wide variety of substituents at this position, including aryl, alkenyl, and alkynyl groups, dramatically expanding the chemical diversity of accessible derivatives. Such modifications could be used to tune the compound's biological activity or its properties as a material precursor.

The conjugated diene system of the pyrone ring is well-known to participate in Diels-Alder reactions. d-nb.inforesearchgate.net While this reactivity is being explored for bioorthogonal applications, further investigation into asymmetric Diels-Alder reactions, using chiral catalysts, could provide access to complex, multifunctional chiral building blocks for organic synthesis. brandeis.edubrandeis.edunih.gov The development of novel catalytic systems could also control the endo/exo selectivity of these cycloadditions, leading to specific stereoisomers with distinct properties. nih.gov

Furthermore, emerging research in biocatalysis and synthetic biology offers new possibilities for pyrone synthesis and modification. cabbi.bionih.gov Engineering the active sites of 2-pyrone synthases could enable the chemoselective biosynthesis of novel polyketides and pyrone derivatives. cabbi.bio Enzymatic methods could provide a "green" and efficient one-step synthesis of pyrones from various CoA esters, avoiding the need for harsh reagents. nih.gov Applying these techniques to produce or modify analogs of this compound represents a promising frontier. The broad biological activities reported for the pyrone class, including antibacterial and anti-biofilm effects, also suggest that the therapeutic potential of derivatives like this compound remains largely unexplored and warrants further investigation. nih.govnih.govmdpi.com

Table of Compounds

Compound Name
This compound
5-Benzyl-6-styryl-2-pyrone
6-Pentyl-α-pyrone (6-PP)
2-Pyrone-4,6-dicarboxylic acid (PDC)
Bicyclo[6.1.0]nonyne (BCN)
Diethyl malonate
Diplopyrone
Glyphosate
Phenylacetylene

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Benzyl-6-chloro-2-pyrone, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of substituted pyrones often involves cyclization reactions. For 6-chloro derivatives, a common approach is reacting alkyl carboxylic acid esters with dimethyl sulfoxide (DMSO) and chloro propionic ester under controlled conditions to form the pyrone backbone . To improve yields, optimize reaction parameters such as temperature (70–100°C), solvent polarity (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (e.g., from toluene or ethanol) is critical . Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:3) and confirm purity via HPLC (>95%).

Q. How can structural characterization of this compound be performed to resolve ambiguities in spectral data?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substitution patterns. For example, the benzyl group’s aromatic protons appear as multiplets at δ 7.2–7.4 ppm, while the pyrone carbonyl resonates near δ 165–170 ppm .
  • X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in ethanol), determine absolute configuration and bond angles. Similar pyrone derivatives show C=O bond lengths of ~1.21 Å and Cl-C bond distances of ~1.73 Å .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 250.05 for C12_{12}H10_{10}ClO2_2) .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254–280 nm) using a C18 column and acetonitrile/water (60:40) mobile phase provides reliable quantification. For trace analysis, LC-MS/MS in MRM mode enhances sensitivity (LOQ ~0.1 ng/mL) . Calibrate with certified reference standards and validate recovery rates (>90%) using spiked samples.

Advanced Research Questions

Q. How can conflicting data on the reactivity of the chloro substituent in this compound be resolved?

  • Methodological Answer : Discrepancies may arise from competing nucleophilic/electrophilic pathways. To clarify:

  • Kinetic Studies : Perform time-resolved reactions with nucleophiles (e.g., amines or thiols) in varying solvents (polar aprotic vs. protic). Monitor intermediates via 19F^{19}F-NMR or FTIR .
  • Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to compare activation energies for Cl substitution vs. ring-opening pathways. For example, chlorinated pyrones show higher electrophilicity at C-6 compared to C-3 .

Q. What strategies can mitigate side reactions during functionalization of the pyrone ring?

  • Methodological Answer : To avoid unwanted dimerization or decomposition:

  • Protecting Groups : Temporarily protect reactive sites (e.g., benzyl groups via hydrogenation) before introducing substituents .
  • Low-Temperature Reactions : Conduct electrophilic substitutions (e.g., nitration) at −20°C to suppress ring degradation .
  • Catalytic Systems : Use Pd/C or Cu(I) catalysts for regioselective cross-coupling (e.g., Suzuki-Miyaura for aryl additions) .

Q. How can structure-activity relationships (SAR) be established for this compound derivatives in biological assays?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with variations at C-3 (benzyl→aryl/alkyl) and C-6 (Cl→F, Br). Use parallel synthesis for efficiency .
  • In Vitro Testing : Screen analogs against target enzymes (e.g., kinases or oxidases) using fluorescence-based assays. Compare IC50_{50} values to identify key substituent effects .
  • Molecular Docking : Perform in silico docking (AutoDock Vina) to correlate substituent size/electrostatics with binding affinity .

Data Interpretation and Troubleshooting

Q. How should researchers address inconsistencies in melting points or spectral data across studies?

  • Methodological Answer :

  • Reproducibility Checks : Verify synthesis protocols and solvent purity. For example, residual DMSO can lower melting points by 5–10°C .
  • Cross-Validation : Compare spectral data with published analogs (e.g., 6-chloro-2-pyrone derivatives in NIST databases) .
  • Crystallization Conditions : Adjust solvent polarity (e.g., switch from ethanol to acetone) to obtain consistent crystal forms .

Q. What advanced techniques can elucidate degradation pathways of this compound under ambient conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Expose the compound to heat (40–60°C), light, or humidity. Monitor degradation via LC-MS to identify byproducts (e.g., hydrolyzed pyrone rings or oxidized benzyl groups) .
  • Isotopic Labeling : Synthesize 13C^{13}C-labeled analogs to track carbon migration during decomposition .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield (Optimized)68–72% (via cyclization in DMSO/EtOH)
Melting Point94–96°C (recrystallized from toluene)
HPLC Retention Time8.2 min (C18, ACN/H2_2O 60:40)
1H^1H NMR (δ, ppm)7.32 (m, 5H, Ar-H), 6.15 (s, 1H, pyrone)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.